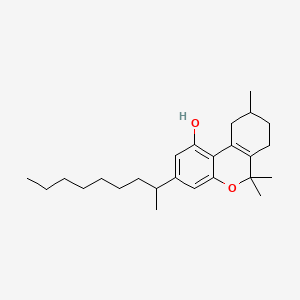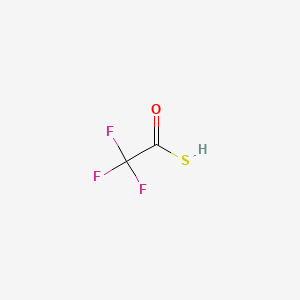![molecular formula C13H11NO3 B13785389 [1,1-Biphenyl]-3-ol,4-methyl-6-nitro-](/img/structure/B13785389.png)
[1,1-Biphenyl]-3-ol,4-methyl-6-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1-Biphenyl]-3-ol,4-methyl-6-nitro- is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. This particular compound is characterized by the presence of a hydroxyl group at the 3-position, a methyl group at the 4-position, and a nitro group at the 6-position on one of the benzene rings. These functional groups impart unique chemical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,1-Biphenyl]-3-ol,4-methyl-6-nitro- typically involves multi-step organic reactions. One common method is the nitration of 4-methylbiphenyl, followed by hydroxylation. The nitration process involves treating 4-methylbiphenyl with a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 6-position. The hydroxylation step can be achieved using various oxidizing agents, such as potassium permanganate or chromium trioxide, to introduce the hydroxyl group at the 3-position .
Industrial Production Methods
Industrial production of [1,1-Biphenyl]-3-ol,4-methyl-6-nitro- may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
[1,1-Biphenyl]-3-ol,4-methyl-6-nitro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of [1,1-Biphenyl]-3-one,4-methyl-6-nitro-.
Reduction: Formation of [1,1-Biphenyl]-3-ol,4-methyl-6-amino-.
Substitution: Formation of various halogenated derivatives.
Applications De Recherche Scientifique
[1,1-Biphenyl]-3-ol,4-methyl-6-nitro- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of [1,1-Biphenyl]-3-ol,4-methyl-6-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with biological molecules, influencing the compound’s activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,1-Biphenyl]-3-ol,4-methyl-: Lacks the nitro group, resulting in different chemical and biological properties.
[1,1-Biphenyl]-3-ol,4-nitro-: Lacks the methyl group, affecting its reactivity and applications.
[1,1-Biphenyl]-4-methyl-6-nitro-:
Uniqueness
The presence of all three functional groups (hydroxyl, methyl, and nitro) in [1,1-Biphenyl]-3-ol,4-methyl-6-nitro- imparts unique properties that make it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities distinguish it from other biphenyl derivatives .
Propriétés
Formule moléculaire |
C13H11NO3 |
|---|---|
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
2-methyl-4-nitro-5-phenylphenol |
InChI |
InChI=1S/C13H11NO3/c1-9-7-12(14(16)17)11(8-13(9)15)10-5-3-2-4-6-10/h2-8,15H,1H3 |
Clé InChI |
WKSBMNORPKPVAE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1O)C2=CC=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Morpholin-4-yl)phenyl]-1,3-benzothiazole](/img/structure/B13785311.png)
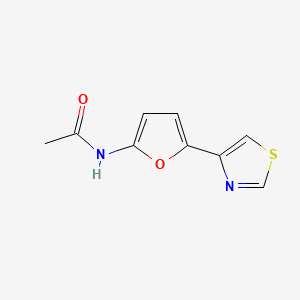
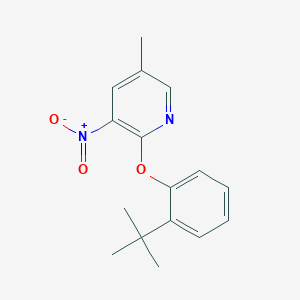

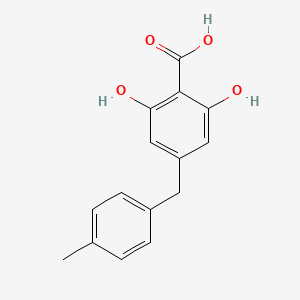
![[1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]-methylazanium;chloride](/img/structure/B13785343.png)
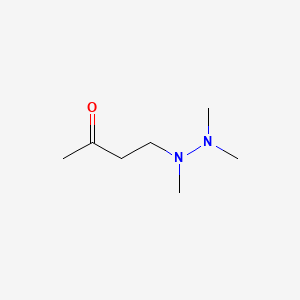
![[[[[(Aminophenyl)methyl]phenyl]amino]methyl]phenol](/img/structure/B13785352.png)

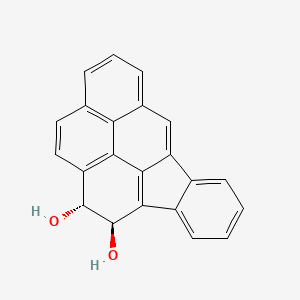

![Disodium 2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulphonatophenyl)azo]benzoate](/img/structure/B13785369.png)
